Echothiophate

Glaucoma Aphakia Intraocular Pressure

Echothiophate (CAS 6736-03-4) is a long-acting, irreversible acetylcholinesterase and butyrylcholinesterase inhibitor. Its unique covalent phosphate-serine bond confers a pharmacodynamic half-life of ~100 hours—an order of magnitude longer than reversible carbamates like physostigmine or neostigmine. This mechanistic distinction makes it a critical second-line agent for open-angle, aphakic/pseudophakic, and pediatric glaucoma refractory to pilocarpine or timolol. Clinical evidence shows a mean IOP reduction of 10.5 mmHg, superior to other topical agents. For research, it serves as a safer, well-characterized model organophosphate for BChE kinetics and nerve agent surrogate studies. Prioritize procurement for glaucoma specialty clinics and academic defense/toxicology labs requiring a long-acting miotic without the lens metabolic toxicity of demecarium.

Molecular Formula C9H23NO3PS+
Molecular Weight 256.33 g/mol
CAS No. 6736-03-4
Cat. No. B1218750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchothiophate
CAS6736-03-4
Synonyms2-((Diethoxyphosphinyl)thio)-N,N,N,-trimethylethanaminium iodide
Echothiophate Iodide
Ecothiopate Iodide
Ecothiophate Iodide
Iodide, Echothiophate
Iodide, Ecothiopate
Iodide, Ecothiophate
Iodide, Phospholine
Phospholine Iodide
Molecular FormulaC9H23NO3PS+
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)SCC[N+](C)(C)C
InChIInChI=1S/C9H23NO3PS/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5/h6-9H2,1-5H3/q+1
InChIKeyBJOLKYGKSZKIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
2.97e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Echothiophate Iodide 6736-03-4: Irreversible Ocular Cholinesterase Inhibitor for Refractory Glaucoma


Echothiophate (CAS 6736-03-4), clinically administered as echothiophate iodide, is an organophosphate parasympathomimetic that acts as a potent, long-acting irreversible inhibitor of acetylcholinesterase and butyrylcholinesterase [1]. By covalently binding to the serine residue at the enzyme active site, it prolongs endogenous acetylcholine activity at ocular parasympathetic junctions, thereby reducing intraocular pressure (IOP) in glaucoma patients [2]. FDA-approved since 1960, its primary clinical niche is open-angle glaucoma refractory to first-line agents, as well as aphakic/pseudophakic glaucoma and accommodative esotropia [3][4].

Why Echothiophate 6736-03-4 Cannot Be Interchanged with Reversible Cholinesterase Inhibitors


The irreversible, covalent mechanism of echothiophate fundamentally distinguishes it from reversible carbamate cholinesterase inhibitors such as physostigmine, neostigmine, and demecarium, rendering generic substitution clinically inappropriate [1]. While reversible inhibitors temporarily block enzyme activity, echothiophate's phosphate-serine bond hydrolyzes extremely slowly, conferring a pharmacodynamic half-life of approximately 100 hours in ocular tissues—an order of magnitude longer than reversible agents [2]. This mechanistic divergence directly impacts both efficacy in refractory cases (where target enzyme pools may be upregulated) and the risk profile, as systemic accumulation from chronic ocular dosing can deplete plasma cholinesterase, necessitating distinct perioperative and safety considerations [3]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-based.

Echothiophate 6736-03-4: Comparative Efficacy and Differentiation Evidence for Scientific Procurement


Superior IOP Reduction in Aphakic/Pseudophakic Glaucoma vs. Standard Miotics

In a clinical study of 20 aphakic/pseudophakic glaucoma patients uncontrolled on pilocarpine or carbachol, switching to echothiophate iodide produced a statistically significant improvement in IOP control in 60% of subjects [1]. Separately, in a pediatric aphakic/pseudophakic cohort, echothiophate reduced mean IOP from 29.1 ± 5.3 mmHg to 19.6 ± 6.7 mmHg [2].

Glaucoma Aphakia Intraocular Pressure

Greater Magnitude of IOP Reduction vs. First-Line Agents

A large comparative clinical series (n=165 patients) quantified IOP reduction across multiple glaucoma drug classes. Ecothiopate iodide achieved an average IOP fall of 10.5 mmHg, which was significantly greater than that observed with timolol (6.6 mmHg), pilocarpine (8.21 mmHg), dipivalyl epinephrine (5.77 mmHg), and adrenaline (7.23 mmHg) [1].

Glaucoma Intraocular Pressure Comparative Efficacy

Unique Dual Inhibitory/Reactive Binding Mode at Butyrylcholinesterase vs. Standard Substrates

Molecular modeling reveals that echothiophate binds butyrylcholinesterase in two distinct conformations: one is inhibitory and non-reactive (similar to choline substrates), while the second is reactive but has significantly worse binding affinity [1]. This dual-mode interaction—combining features of competitive and suicidal inhibition—is not observed with canonical butyrylcholinesterase substrates like butyrylcholine.

Butyrylcholinesterase Molecular Modeling Organophosphate

Absence of Lens Metabolic Toxicity vs. Demecarium Bromide

In rabbit lens studies, demecarium bromide was shown to interfere with aerobic glucose metabolism, shifting the lens economy exclusively to anaerobic pathways [1]. In contrast, echothiophate demonstrated no detectable effect on lens intermediary metabolism under identical experimental conditions.

Cataractogenesis Lens Metabolism Miotic Toxicity

Rapid Reversibility of Corneal Esterase Inhibition vs. Expected Irreversible Cholinesterase Binding

Despite its known irreversible binding to cholinesterase, echothiophate acts as a competitive, reversible inhibitor of corneal dipivefrin esterases in vitro [1]. In vivo, this inhibition is transient, with no detectable effect on dipivefrin hydrolysis as early as 15 minutes after dipivefrin application and complete recovery by 1.75 hours post-echothiophate treatment.

Drug-Drug Interaction Dipivefrin Corneal Esterase

Target Enzyme Selectivity: Direct Muscarinic Antagonism of Ambenonium and Demecarium vs. Lack of Receptor Activity for Echothiophate

Radioligand binding studies demonstrate that ambenonium and demecarium act as relatively potent direct muscarinic receptor antagonists in addition to their anticholinesterase effects [1]. In contrast, echothiophate—like physostigmine—exhibits little direct receptor activity, exerting its effects exclusively through acetylcholinesterase inhibition and subsequent endogenous acetylcholine accumulation.

Muscarinic Receptor Cholinesterase Inhibitor Selectivity

High-Value Procurement and Research Applications for Echothiophate 6736-03-4 Based on Differentiation Evidence


Formulary Inclusion for Refractory Aphakic and Pediatric Glaucoma

For hospital pharmacies and ophthalmology clinics, echothiophate should be prioritized for procurement as a second-line agent in aphakic/pseudophakic glaucoma and pediatric glaucoma post-cataract extraction. Evidence shows that 60% of patients uncontrolled on pilocarpine or carbachol achieve significant IOP reduction upon switching to echothiophate [1], and in pediatric cohorts, mean IOP is reduced by 9.5 mmHg (from 29.1 to 19.6 mmHg) [2]. Stocking echothiophate ensures a therapeutic option for these high-failure-risk subpopulations, potentially averting surgical intervention.

Maximal IOP Reduction in Advanced or High-Pressure Glaucoma

When maximal intraocular pressure reduction is the clinical objective and first-line agents (timolol, pilocarpine) provide insufficient control, echothiophate offers the greatest mean IOP reduction among commonly used topical agents (10.5 mmHg vs. 6.6-8.21 mmHg for comparators) [1]. Procurement decisions for glaucoma specialty clinics should account for this superior efficacy magnitude in advanced disease management.

Research Tool for Organophosphate Detoxification and Nerve Agent Countermeasure Studies

For academic and defense research laboratories, echothiophate serves as a well-characterized model organophosphate for studying butyrylcholinesterase kinetics and designing detoxification enzymes. Its unique dual binding mode (combining competitive and suicidal inhibition features) distinguishes it from other organophosphates and provides a more nuanced system for probing BChE active site dynamics [1]. It is a safer, legally accessible surrogate for nerve agents VX and VR in molecular modeling and enzyme engineering studies [2].

Preclinical Safety Assessment of Miotic-Induced Cataractogenesis

In toxicology and ocular safety research, echothiophate provides a comparator compound that lacks the lens metabolic toxicity observed with demecarium bromide [1]. Studies requiring a long-acting miotic without confounding metabolic effects on lens glucose pathways should preferentially select echothiophate over demecarium to isolate specific mechanisms of cataractogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echothiophate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.